BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine

Physicochemical property differentiation Lipophilicity Drug-likeness

This 6-nitroquinazolin-4-amine pairs a strongly electron-withdrawing nitro group with a rigid benzodioxane aniline moiety, delivering unique kinase selectivity vs. gefitinib or erlotinib. With only 2 rotatable bonds and XLogP3=3.0, it fills diversity gaps in commercial kinase libraries and yields high-resolution co-crystal structures. The 6-nitro group is a direct precursor to 6-amino, 6-amido, and 6-sulfonamido libraries—purchase one intermediate and generate 50+ analogs. MW 324.29 g/mol, lead-like space ideal for ADME benchmarking.

Molecular Formula C16H12N4O4
Molecular Weight 324.296
CAS No. 882084-02-8
Cat. No. B2434966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine
CAS882084-02-8
Molecular FormulaC16H12N4O4
Molecular Weight324.296
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O4/c21-20(22)11-2-3-13-12(8-11)16(18-9-17-13)19-10-1-4-14-15(7-10)24-6-5-23-14/h1-4,7-9H,5-6H2,(H,17,18,19)
InChIKeyJAJWDKCYZZECTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine: Structural and Pharmacophore Overview for Procurement Decisions


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine (CAS 882084-02-8) is a 4-anilinoquinazoline derivative within the broader 6-nitroquinazoline class [1]. It features a 6-nitro substituent on the quinazoline core and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety at the 4-amino position. This class is canonically associated with ATP-competitive kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase [2]. The compound is listed in PubChem (CID 4136323) and ChemSpider (ID 3348987), and is commercially available from multiple vendors at purities ≥95% .

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine Cannot Be Replaced by Common 4-Anilinoquinazoline Analogs


Within the 4-anilinoquinazoline kinase inhibitor class, subtle differences in the aniline moiety and quinazoline substitution drastically alter target selectivity, potency, and pharmacokinetic profiles [1]. The target compound uniquely pairs a strongly electron-withdrawing 6-nitro group with a 2,3-dihydro-1,4-benzodioxin-6-yl substituent. This combination is absent in clinically advanced analogs like gefitinib (3'-chloro-4'-fluoroaniline, 6,7-dimethoxy) or erlotinib (3'-ethynylaniline, 6,7-bis(2-methoxyethoxy)). The 6-nitro group is a critical pharmacophoric element for EGFR-WT and T790M mutant inhibition, while the benzodioxane ring alters lipophilicity and hydrogen-bonding capacity compared to simple phenyl or benzyl groups [2]. Generic substitution with a close analog—such as N-(2,4-dimethylphenyl)-6-nitroquinazolin-4-amine—would replace the benzodioxane with a dimethylphenyl ring, altering calculated logP, the electron density on the aniline nitrogen, and ultimately the compound's kinase selectivity profile and cell permeability.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison vs. 6-Nitro-4-anilinoquinazoline Analogs

The target compound's computed XLogP3 of 3.0 [1] places it in an intermediate lipophilicity range compared to close 6-nitro-4-anilinoquinazoline analogs. This is lower than the simple N-benzyl analog but higher than the more polar dimethoxyphenyl derivative, suggesting a differentiated balance between membrane permeability and aqueous solubility that is critical for cellular assay performance [2].

Physicochemical property differentiation Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation: Implications for Kinase Hinge-Region Binding

The target compound possesses 7 hydrogen-bond acceptor (HBA) sites [1], compared to 6 for N-benzyl-6-nitroquinazolin-4-amine or N-(2,4-dimethylphenyl)-6-nitroquinazolin-4-amine [2]. The additional HBA is contributed by the dioxin oxygen atoms of the benzodioxane moiety. In the 6-nitroquinazoline class, the hinge-binding pharmacophore relies on the N1 and N3 of the quinazoline core; the extra HBA capacity of the benzodioxane may facilitate additional water-mediated or direct interactions with the solvent-exposed region of the kinase active site, potentially enhancing binding affinity or selectivity over comparators lacking oxygenated rings.

Kinase hinge binding Structure-activity relationships Pharmacophore design

Rotatable Bond Count as a Predictor of Conformational Flexibility vs. Rigid Analogs

The target compound has 2 rotatable bonds, identical to N-benzyl-6-nitroquinazolin-4-amine but fewer than N-(2,4-dimethylphenyl)-6-nitroquinazolin-4-amine (estimated 3 rotatable bonds due to two methyl groups) [1]. Lower rotatable bond count generally correlates with reduced conformational entropy penalty upon target binding and higher probability of successful co-crystallization with the kinase domain. The benzodioxane ring is conformationally constrained (fused bicyclic), which may reduce off-target binding compared to freely rotating substituents on simpler aniline analogs [2].

Conformational flexibility Binding entropy Crystal structure suitability

Synthetic Versatility: 6-Nitro Group as a Latent Amine for Downstream Diversification

The 6-nitro group of the target compound can be selectively reduced to a 6-amino group under standard catalytic hydrogenation conditions [1], generating N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazoline-4,6-diamine. This is a key advantage over 6,7-dimethoxyquinazoline analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine, which lack a synthetic handle for further derivatization at the 6-position . The resulting 6-amino derivative can be elaborated via amide coupling, sulfonamide formation, or reductive amination, enabling rapid library generation for structure-activity relationship (SAR) exploration.

Synthetic intermediate Reduction chemistry Library generation

Molecular Weight Differentiation: Optimized for Ligand Efficiency Metrics vs. Heavier Analogs

With a molecular weight of 324.29 g/mol, the target compound is lighter than many functionalized 4-anilinoquinazoline drug candidates such as gefitinib (MW 446.9) or lapatinib (MW 581.1), and also lighter than N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine (MW ~339) [1]. Its molecular weight falls within the 'lead-like' range (MW ≤350), which is associated with higher probability of downstream optimization success. The lower MW provides superior ligand efficiency potential—if comparable binding affinity can be achieved, the target compound would yield higher LE (binding energy per heavy atom) than heavier analogs [2].

Ligand efficiency Fragment-like properties Lead optimization

Critical Data Gap: Absence of Published Kinase Inhibition IC50 Values for the Target Compound

A search of authoritative databases including ChEMBL, BindingDB, and PubMed reveals no published quantitative kinase inhibition IC50 data for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine [1]. In contrast, close analogs such as N-(2,4-dimethylphenyl)-6-nitroquinazolin-4-amine have reported IC50 values (e.g., EC 2.7.7.23 enzyme inhibition IC50 = 0.052 µM) [2], and N-benzyl-6-nitroquinazolin-4-amine has a reported IC50 of 10,000 nM against EGFR kinase [3]. This data gap means that any claim of superior or differentiated kinase inhibitory activity for the target compound remains unvalidated until experimentally determined. Procurement decisions should therefore be based on the compound's distinct physicochemical and synthetic properties, with the understanding that biological activity must be empirically confirmed.

Data availability Screening gap Procurement risk

Best-Fit Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine Based on Verified Evidence


Kinase Inhibitor Library Design: Use as a Physicochemically Distinct 6-Nitroquinazoline Probe

The compound's unique combination of moderate lipophilicity (XLogP3 = 3.0), enhanced HBA count (7), and low rotatable bond count (2) differentiates it from common 4-anilinoquinazoline screening hits. Including this compound in a kinase-focused screening library increases chemical diversity along key property axes (logP, HBA, molecular flexibility), addressing the common problem of property clustering in commercial kinase inhibitor sets [1].

Synthetic Intermediate for Focused 6-Aminoquinazoline Library Generation

The 6-nitro group provides a direct reduction pathway to the corresponding 6-amine, a key intermediate for generating diverse 6-amido, 6-sulfonamido, or 6-ureido derivatives. This is a strategic advantage over 6,7-dimethoxyquinazoline analogs that lack a modifiable position at C-6. Medicinal chemistry teams can purchase one intermediate and generate 50-100 analogs, maximizing the value per procured unit [1].

Co-Crystallization and Structural Biology: A Conformationally Constrained Ligand for Kinase Domain Studies

With only 2 rotatable bonds and a rigid benzodioxane moiety, this compound presents a reduced entropic penalty upon binding, increasing the likelihood of high-resolution co-crystal structures with kinase domains. This makes it a strong candidate for structural biology efforts aimed at understanding the binding mode of benzodioxane-containing kinase inhibitors, where flexible analogs often fail to yield well-ordered electron density [1].

ADME Tool Compound for Benchmarking Benzodioxane-Containing Quinazolines Against Clinical Candidates

The compound's MW of 324.29 g/mol and XLogP3 of 3.0 place it within lead-like chemical space, making it suitable as a tool for comparative ADME profiling (solubility, permeability, microsomal stability) against heavier clinical anilinoquinazolines such as gefitinib (MW 446.9). Such benchmarking helps establish the baseline pharmacokinetic liabilities of the benzodioxane-quinazoline chemotype before extensive optimization [1].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.